2-{[(4-acetylphenyl)amino]methylidene}-5-methylcyclohexane-1,3-dione
Description
Properties
IUPAC Name |
2-[(4-acetylphenyl)iminomethyl]-3-hydroxy-5-methylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-7-15(19)14(16(20)8-10)9-17-13-5-3-12(4-6-13)11(2)18/h3-6,9-10,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPONRXQUBREOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)C(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-acetylphenyl)amino]methylidene}-5-methylcyclohexane-1,3-dione typically involves a multi-step process. One common method includes the reaction of 4-acetylphenylamine with a suitable cyclohexane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-acetylphenyl)amino]methylidene}-5-methylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The acetylphenyl and amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can produce a variety of substituted cyclohexane derivatives.
Scientific Research Applications
Medicinal Chemistry
2-{[(4-acetylphenyl)amino]methylidene}-5-methylcyclohexane-1,3-dione has garnered attention for its potential therapeutic applications:
-
Anticancer Activity: Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and glioblastoma cells.
Cell Line IC50 (µM) Activity Level U-87 (Glioblastoma) 19.6 ± 1.5 High MDA-MB-231 (Breast) 30 Moderate - Mechanism of Action: The mechanism involves caspase activation leading to cell cycle arrest and apoptosis induction.
The compound exhibits notable biological activities, particularly as an antioxidant:
-
Antioxidant Properties: Its ability to scavenge free radicals has been evaluated using the DPPH radical scavenging method.
Compound DPPH Scavenging Activity (%) Comparison This Compound High Higher than Ascorbic Acid Ascorbic Acid Moderate Standard Reference
Industrial Applications
In industrial settings, the compound is utilized for:
- Synthesis of Derivatives: The electrophilic nature of the carbonyl groups allows for various chemical transformations, making it a valuable intermediate in synthesizing derivatives with enhanced biological activity.
-
Chemical Reactions:
- Oxidation: Can be oxidized to form ketones or carboxylic acids.
- Reduction: Can be reduced into corresponding alcohols or amines.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Case Study: Antioxidant and Anticancer Activities
A study published in a peer-reviewed journal demonstrated the antioxidant efficacy of the compound compared to standard antioxidants like ascorbic acid. Additionally, it was found to significantly reduce cell viability in glioblastoma cells through apoptotic pathways.
Mechanism of Action
The mechanism of action of 2-{[(4-acetylphenyl)amino]methylidene}-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Core Structural Variations
The cyclohexane-1,3-dione scaffold is common among analogs, but substituents at positions 2 and 5 dictate functional properties. Below is a comparative analysis:
Key Observations :
- Hydrogen Bonding : Piperazine or imidazole-containing derivatives (e.g., ) exhibit improved solubility in polar solvents due to hydrogen-bonding capabilities, unlike the acetylphenyl group in the target compound.
- Steric Effects : Bulky substituents (e.g., phenyl or chlorophenyl at position 5) reduce conformational flexibility, impacting binding interactions in biological systems .
Key Observations :
Physicochemical Properties
Key Observations :
- Solubility : The acetylphenyl group in the target compound reduces aqueous solubility compared to the parent 5-methylcyclohexane-1,3-dione .
Biological Activity
2-{[(4-acetylphenyl)amino]methylidene}-5-methylcyclohexane-1,3-dione, also known as 2-[(4-acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₆H₁₇NO₃
- Molecular Weight : 271.31 g/mol
- CAS Number : 1024174-12-6
Research indicates that compounds similar to this compound may exhibit a variety of biological activities through different mechanisms:
- Acetylcholinesterase Inhibition : Some derivatives have shown potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against acetylcholinesterase .
- Antimicrobial Activity : The presence of the acetanilide moiety in the structure can enhance antibacterial and antifungal properties. Similar compounds have been reported to possess significant antimicrobial activities against various pathogens .
- Anti-inflammatory Properties : Compounds derived from cyclohexanediones have been investigated for their anti-inflammatory effects, which may be attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines .
Biological Activity Data Table
Case Studies
- Neuroprotective Effects : A study focusing on compounds with similar structures demonstrated neuroprotective effects in animal models of Alzheimer's disease. These compounds were able to reduce cognitive decline markers and improve memory retention in treated subjects .
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of related compounds against bacterial infections, it was found that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential as alternative therapeutic agents .
- Inflammation Reduction : Research highlighted the ability of related cyclohexanedione derivatives to significantly decrease inflammation in models of rheumatoid arthritis, indicating their therapeutic potential in managing chronic inflammatory conditions .
Q & A
Q. What are the key considerations for synthesizing 2-{[(4-acetylphenyl)amino]methylidene}-5-methylcyclohexane-1,3-dione?
The synthesis typically involves a condensation reaction between 4-acetylphenylamine and 5-methylcyclohexane-1,3-dione under acidic or catalytic conditions. Key parameters include temperature control (e.g., reflux in acetic acid or DMF), stoichiometric ratios, and catalysts like sodium acetate to enhance yield . Purification often employs recrystallization from solvent mixtures (e.g., DMF-ethanol) to achieve >95% purity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of the methylidene group and acetylphenyl substituents.
- IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/imine bonds.
- Mass spectrometry (HRMS) for molecular weight verification .
Q. What are standard protocols for assessing its preliminary biological activity?
Begin with in vitro assays:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Dose-response curves to establish efficacy thresholds .
Q. What safety precautions are essential during handling?
- Use chemical-impermeable gloves and fume hoods to avoid inhalation/dermal exposure.
- Store at -20°C in airtight containers to prevent degradation.
- Follow spill protocols: Avoid drains, use inert absorbents, and evacuate contaminated areas .
Advanced Research Questions
Q. How can computational methods predict this compound’s reactivity or binding modes?
- Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attacks.
- Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with biological targets (e.g., enzymes, receptors) and validate via experimental IC₅₀ correlations .
Q. What experimental strategies resolve contradictory data in biological activity studies?
- Triangulate methods : Combine in vitro assays with ex vivo organoid models or transgenic organisms to confirm target specificity.
- Analyze structure-activity relationships (SAR) by synthesizing analogs (e.g., halogen substitution) to isolate contributing functional groups .
Q. How can reaction conditions be optimized for scalable synthesis?
Apply Design of Experiments (DoE) methodologies:
- Screen variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs.
- Optimize via response surface methodology (RSM) to maximize yield and minimize byproducts .
- For scale-up, consider continuous flow reactors to enhance mixing and thermal control .
Q. What advanced techniques characterize its environmental degradation pathways?
- Use LC-MS/MS to identify degradation products in simulated environmental conditions (e.g., UV exposure, microbial action).
- Assess bioaccumulation potential via octanol-water partition coefficients (logP) and quantitative structure-activity relationship (QSAR) models .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Employ co-solvents (DMSO ≤1% v/v) or formulate as nanoparticles (liposomal encapsulation).
- Validate solubility using dynamic light scattering (DLS) and confirm bioactivity retention .
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Screen crystallization solvents (e.g., chloroform/hexane mixtures) via vapor diffusion.
- Modify substituents (e.g., methyl to trifluoromethyl) to enhance lattice packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
